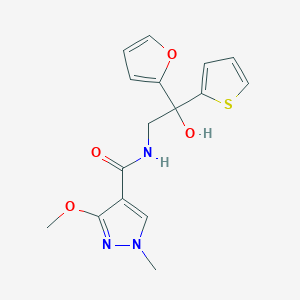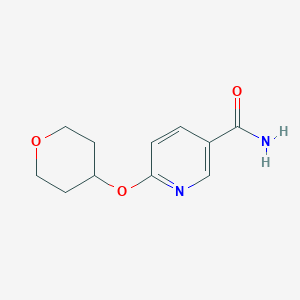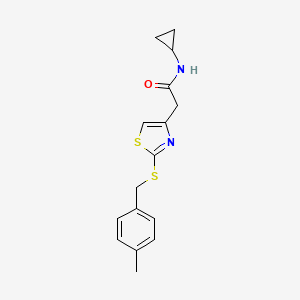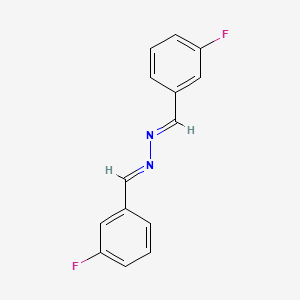
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and can participate in hydrogen bonding. The compound also contains furan and thiophene rings, which are five-membered aromatic rings with oxygen and sulfur atoms, respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The furan and thiophen rings could be introduced through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, furan, and thiophen rings would contribute to the compound’s aromaticity, making the molecule planar. The presence of the carboxamide group could lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The furan and thiophen rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature. The presence of polar functional groups like the carboxamide could make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Reactivity
The compound of interest has been a subject of various synthetic routes and reactivity studies, focusing on the development of novel pyridine, naphthyridine, oxadiazoles, and other heterocyclic derivatives. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions involving furan and thiophene moieties, which serve as precursors for further chemical transformations into hydrazo, pyrazolo, and pyrimido derivatives [Abdelrazek et al., 2010]. This research underscores the versatility of the compound in synthesizing complex heterocyclic structures, which are crucial in various chemical and pharmaceutical applications.
Antibacterial and Antimicrobial Activity
A significant area of application for this compound lies in its antimicrobial and antibacterial properties. Aghekyan et al. (2020) demonstrated the synthesis and antibacterial activity of novel oxadiazoles derived from similar moieties, showing potential against various bacterial strains [Aghekyan et al., 2020]. Such studies are pivotal in the development of new antibacterial agents to combat resistant bacterial infections.
Anticancer Activity
The pyrazole and thiophene derivatives have been evaluated for their anticancer activities. For example, Zaki et al. (2018) conducted a study on the synthesis of chalcone derivatives incorporating furan and thiophene units, demonstrating significant cytotoxicity against breast cancer cell lines [Zaki et al., 2018]. These findings suggest the potential of such compounds in the development of new anticancer drugs.
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. The compound’s furan and thiophene moieties may play a role in its interactions with its targets .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Result of Action
It is likely that its effects are a result of its interactions with its targets and the subsequent changes in cellular processes .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21,12-5-3-7-23-12)13-6-4-8-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOOWBVZGCVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2921782.png)

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)
![7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2921792.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)




